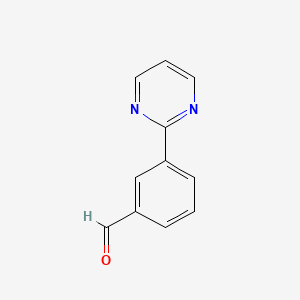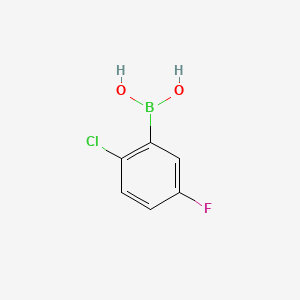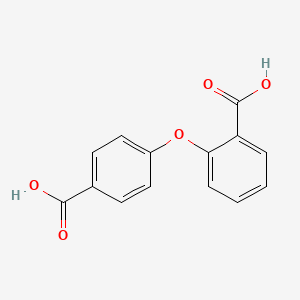![molecular formula C11H9F6N5 B1371368 5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole CAS No. 669080-86-8](/img/structure/B1371368.png)
5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole is C11H9F6N5 . It is a complex organic compound with a molecular weight of 325.22 . The structure includes a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom .
Physical And Chemical Properties Analysis
5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole is a solid compound . It has a molecular weight of 325.21 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .
Aplicaciones Científicas De Investigación
Energetic Material Applications
The chemical compound has been explored for its potential in the development of high-performance energetic materials. The amination of similar tetrazole compounds has shown promising results in creating materials with high explosive performances, comparable to those of conventional explosives like hexogen and octogen. These materials can also act as new ligands for high-energy-capacity transition metal complexes (Klapötke, Piercey, & Stierstorfer, 2012).
Synthesis and Spectral Analysis
Research has been conducted on the synthesis and spectral analysis of aminotetrazoles benzylated in the nucleus or side-chain. This includes studies on monobenzylation at various positions of the 5-aminotetrazole, analyzing the orientations and properties through NMR, IR, and UV measurements (Scott & Tobin, 1971).
Derivative Synthesis for Antimalarial Research
Derivatives of similar methyltetrazoles have been synthesized in search of new antimalarial compounds. The reaction of these compounds with various amines has been studied, highlighting their potential in medicinal chemistry (Terada & Hassner, 1969).
Propiedades
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-methyltetrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6N5/c1-22-20-9(19-21-22)18-5-6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-4H,5H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPJOHYVYIDKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630265 | |
| Record name | N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methyl-2H-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
669080-86-8 | |
| Record name | N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methyl-2H-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

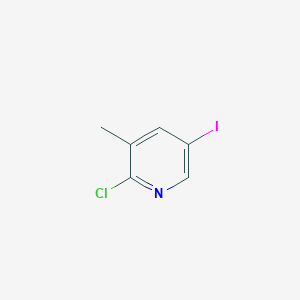
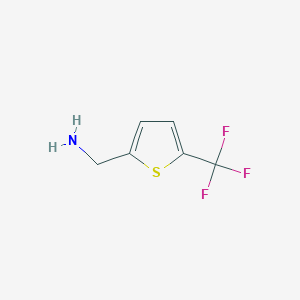
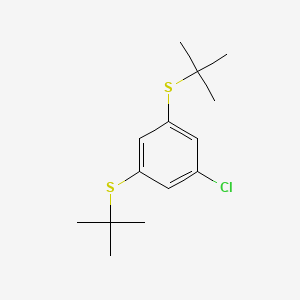
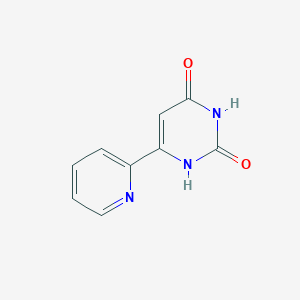
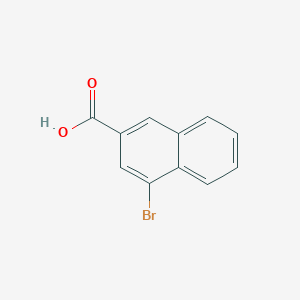
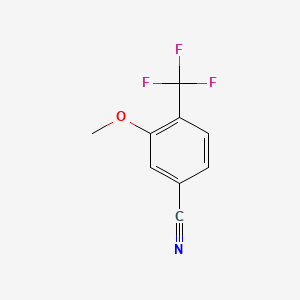
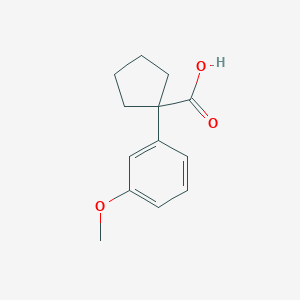
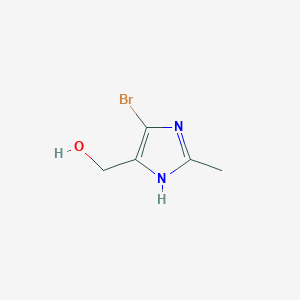
![[2-(4-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B1371301.png)
